molecular formula C25H32N4O3S2 B2404391 4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-75-1

4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2404391
CAS No.: 391227-75-1
M. Wt: 500.68
InChI Key: AHTZDXKRJPEDSG-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H32N4O3S2 and its molecular weight is 500.68. The purity is usually 95%.
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Biological Activity

The compound 4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. The thiadiazole ring system is known for its ability to exhibit significant pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on existing literature.

Chemical Structure and Properties

The compound's structure includes a thiadiazole moiety linked to a dipropylsulfamoyl group and a tetramethylphenyl substituent. The presence of the thiadiazole ring contributes to its lipophilicity and potential for cellular membrane permeability, which are crucial for bioactivity.

Antimicrobial Properties

  • Antibacterial Activity : Thiadiazole derivatives have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies indicate that compounds with thiadiazole rings can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen or oxygenated substituents enhances this activity .
  • Antifungal Activity : Compounds similar to the one have demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MIC) values indicating effectiveness comparable to standard antifungal agents .

Anti-inflammatory and Analgesic Effects

Research indicates that 1,3,4-thiadiazole derivatives can act as anti-inflammatory agents. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The analgesic properties are often assessed through various pain models in animal studies .

Anticancer Activity

Several studies have reported the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer). Results showed significant antiproliferative effects with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Research Findings

Biological ActivityTarget Organisms/Cell LinesObserved EffectsReference
AntibacterialS. aureus, E. coliInhibition of growth
AntifungalC. albicans, A. nigerMIC values comparable to fluconazole
Anti-inflammatoryVarious inflammatory modelsReduction in cytokine levels
AnticancerA549, HCT116IC50 values indicating cytotoxicity

Case Studies

  • Case Study 1 : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial activity against clinical isolates of resistant bacteria. Results indicated that modifications at specific positions on the thiadiazole ring significantly enhanced antibacterial potency.
  • Case Study 2 : In a study focusing on anticancer activity, a derivative similar to the compound was shown to induce apoptosis in breast cancer cells through mitochondrial pathways. This highlights the potential for developing targeted therapies based on thiadiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with thiadiazole derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research has indicated that compounds similar to 4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antibacterial properties. For instance:

  • Study Findings : A study demonstrated that sulfonamide derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL .
  • Mechanism : The antibacterial mechanism is believed to involve the inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.

Antifungal Activity

The compound has also been evaluated for antifungal activity:

  • Testing Against Fungi : Similar sulfonamides have shown activity against fungi such as Aspergillus niger and Candida albicans .
  • Inhibition Concentrations : Effective concentrations were reported in studies using the cup plate method.

Enzyme Inhibition

One of the most promising applications of this compound is its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .
  • IC50 Values : Some related compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects .

Case Study 1: Antibacterial Evaluation

A comprehensive study synthesized various amides related to thiadiazole and evaluated their antibacterial efficacy. The results indicated that modifications in the side chains significantly influenced their activity against both gram-positive and gram-negative bacteria. The compound's structural features were essential for its interaction with bacterial enzymes involved in cell wall synthesis .

Case Study 2: Enzyme Inhibition Studies

In silico studies have been conducted to evaluate the binding affinity of this compound towards AChE. Molecular docking simulations showed favorable interactions with the active site of AChE, suggesting a potential therapeutic application in treating neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S2/c1-7-13-29(14-8-2)34(31,32)21-11-9-20(10-12-21)23(30)26-25-28-27-24(33-25)22-18(5)16(3)15-17(4)19(22)6/h9-12,15H,7-8,13-14H2,1-6H3,(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTZDXKRJPEDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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